Cas no 939-27-5 (2-Ethylnaphthalene)

2-Ethylnaphthalene structure
2-Ethylnaphthalene structure
اسم المنتج:2-Ethylnaphthalene
كاس عدد:939-27-5
وسط:C12H12
ميغاواط:156.223683357239
MDL:MFCD00004127
CID:808478
PubChem ID:87569442

2-Ethylnaphthalene الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Naphthalene, 2-ethyl-
    • 2-Ethylnaphthalene
    • 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
    • 2-Ethylnaphthalene Solution
    • 2-Ethylnaphthalene1000µg
    • 2-Ethyl-naphthalene
    • beta-Ethylnaphthalene
    • .beta.-Ethylnaphthalene
    • RJTJVVYSTUQWNI-UHFFFAOYSA-N
    • NSC59389
    • Naphthalene, 2-ethyl
    • WLN: L66J C2
    • RJTJVVYSTUQWNI-UHFFFAOYSA-
    • 5965AF
    • BDBM50159278
    • SBB061449
    • VZ24528
    • FCH1115754
    • ST5104746
    • 2-Ethylnaphthalene (ACI)
    • 3-Ethylnaphthalene
    • NSC 59389
    • β-Ethylnaphthalene
    • CHEMBL370944
    • DTXSID9061330
    • MFCD00004127
    • AKOS015912895
    • 939-27-5
    • SY051582
    • InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
    • E0147
    • 2-Ethylnaphthalene, >=99%
    • CS-0152501
    • QR6992R4PR
    • NSC-59389
    • NS00039769
    • EINECS 213-360-0
    • MFCD00084376
    • DB-057450
    • D83899
    • AS-56938
    • MDL: MFCD00004127
    • نواة داخلي: 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
    • مفتاح Inchi: RJTJVVYSTUQWNI-UHFFFAOYSA-N
    • ابتسامات: C1C=C2C(C=C(CC)C=C2)=CC=1

حساب السمة

  • نوعية دقيقة: 156.0939g/mol
  • تهمة السطحية: 0
  • XLogP3: 4.4
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 0
  • تدوير ملزمة العد: 1
  • النظائر كتلة واحدة: 156.0939g/mol
  • النظائر كتلة واحدة: 156.0939g/mol
  • طوبولوجي سطح القطب: 0Ų
  • عدد الذرات الثقيلة: 12
  • تعقيدات: 139
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1
  • tautomeric العد: nothing
  • تهمة السطحية: 0

الخصائص التجريبية

  • Henrys Law Constant: 5.38e-04 atm-m3/mole
  • اللون / الشكل: Not determined
  • كثيف: 0.992 g/mL at 25 °C(lit.)
  • نقطة انصهار: −70 °C (lit.)
  • نقطة الغليان: 251-252 °C(lit.)
  • نقطة الوميض: Fahrenheit: 219.2 ° f
    Celsius: 104 ° c
  • انكسار: n20/D 1.599(lit.)
  • الاستقرار / الجرف الحياة: Stable. Combustible. Incompatible with strong oxidizing agents.
  • بسا: 0.00000
  • لوغب: 3.40220
  • الذوبان: Soluble in ethanol and diethyl ether.

2-Ethylnaphthalene أمن المعلومات

  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • تعليمات السلامة: S23-S24/25
  • رتكس:QJ6960000

2-Ethylnaphthalene بيانات الجمارك

  • رمز النظام المنسق:2902909090
  • بيانات الجمارك:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

2-Ethylnaphthalene الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Ambeed
A587804-5g
2-Ethylnaphthalene
939-27-5 99% GC
5g
$40.0 2025-02-21
abcr
AB251385-25 g
2-Ethylnaphthalene, 99%; .
939-27-5 99%
25 g
€152.00 2023-07-20
TRC
E937350-2.5g
2-Ethylnaphthalene
939-27-5
2.5g
$ 115.00 2022-06-05
Ambeed
A587804-1g
2-Ethylnaphthalene
939-27-5 99% GC
1g
$13.0 2025-02-21
Ambeed
A587804-25g
2-Ethylnaphthalene
939-27-5 99% GC
25g
$118.0 2025-02-21
TRC
E937350-500mg
2-Ethylnaphthalene
939-27-5
500mg
$ 65.00 2022-06-05
Chemenu
CM394307-100g
2-Ethylnaphthalene
939-27-5 95%+
100g
$551 2024-07-19
Chemenu
CM394307-25g
2-Ethylnaphthalene
939-27-5 95%+
25g
$173 2024-07-19
Aaron
AR0033ZV-25g
2-Ethylnaphthalene
939-27-5 98%
25g
$133.00 2025-01-21
Ambeed
A587804-100g
2-Ethylnaphthalene
939-27-5 99% GC
100g
$464.0 2025-02-21

2-Ethylnaphthalene طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Water ,  Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ;  18 h, 20 °C
المراجع
Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl Reductions
Flinker, Mathias; Yin, Hongfei; Juhl, Rene W.; Eikeland, Espen Z.; Overgaard, Jacob; et al, Angewandte Chemie, 2017, 56(50), 15910-15915

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Tetrahydrofuran ;  11 s, 4.9 atm, 25 °C
المراجع
Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer
Osako, Takao; Torii, Kaoru; Tazawa, Aya; Uozumi, Yasuhiro, RSC Advances, 2015, 5(57), 45760-45766

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Iron chloride (FeCl3) ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 18 °C
1.2 Reagents: Hydrogen ;  1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalyst
Gieshoff, Tim N.; Villa, Matteo; Welther, Alice; Plois, Markus; Chakraborty, Uttam; et al, Green Chemistry, 2015, 17(3), 1408-1413

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  1 h, 120 °C
المراجع
FeCl3-catalyzed reduction of ketones and aldehydes to alkane compounds
Dal Zotto, Christophe; Virieux, David; Campagne, Jean-Marc, Synlett, 2009, (2), 276-278

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  1 h, 1 atm, 90 °C
المراجع
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; Ravasio, Nicoletta; Ercoli, Mauro; Allegrini, Pietro, Tetrahedron Letters, 2005, 46(45), 7743-7745

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Carbon dioxide ,  Hydrochloric acid Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
المراجع
Carbon dioxide gas accelerates solventless synthesis
Jessop, Philip; Wynne, Dolores C.; DeHaai, Scott; Nakawatase, Denise, Chemical Communications (Cambridge), 2000, (8), 693-694

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  5 min, rt
المراجع
Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction
Richter, Sven C. ; Oestreich, Martin, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ;  1 h, 78 °C
المراجع
Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalysts
Shenglof, Margarita; Gelman, Dmitri; Heymer, Bernd; Schumann, Herbert; Molander, Gary A.; et al, Synthesis, 2003, (2), 302-306

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ;  3 min, rt
1.2 Reagents: Sodium acetate ,  N,N-Bis(1-methylethyl)boranamine ;  18 h, 180 °C
المراجع
Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane
Igarashi, Takuya; Haito, Akira; Chatani, Naoto ; Tobisu, Mamoru, ACS Catalysis, 2018, 8(8), 7475-7483

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ;  3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for Hydrogenations
Gaertner, Dominik; Welther, Alice; Rad, Babak Rezaei; Wolf, Robert; von Wangelin, Axel Jacobi, Angewandte Chemie, 2014, 53(14), 3722-3726

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  24 h, 120 °C
المراجع
Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: a DFT study
Zhou, Miaomiao; Wang, Ting; Cheng, Gui-Juan, Frontiers in Chemistry (Lausanne, 2022, 10,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  18 h, rt
المراجع
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; Chen, Ying-Ho; Hung, Tzu-Hang; Su, Ying; Lin, Yi-Zhen, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ;  2 h, 3 bar, 100 °C
المراجع
Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation Processes
Chahdoura, Faouzi; Pradel, Christian; Gomez, Montserrat, Advanced Synthesis & Catalysis, 2013, 355(18), 3648-3660

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ;  24 h, reflux
المراجع
Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applications
Singh, Vivek Kumar; Donthireddy, S. N. R.; Illam, Praseetha Mathoor; Rit, Arnab, Dalton Transactions, 2020, 49(34), 11958-11970

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains
Liu, Xiangqian; Jia, Jiaqi; Rueping, Magnus, ACS Catalysis, 2017, 7(7), 4491-4496

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  1 h, rt
المراجع
B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of Sulfides
Saito, Kodai; Kondo, Kazumi; Akiyama, Takahiko, Organic Letters, 2015, 17(13), 3366-3369

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ,  Toluene ;  5 min, rt
1.2 Solvents: Diisopropyl ether ,  Toluene ;  rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ;  10 min, rt
المراجع
Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride Elimination
Liu, Xiangqian; Hsiao, Chien-Chi; Kalvet, Indrek; Leiendecker, Matthias; Guo, Lin; et al, Angewandte Chemie, 2016, 55(20), 6093-6098

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ;  24 h, 5 bar, 120 °C
المراجع
Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand Cooperation
Liang, Yaoyu; Das, Uttam Kumar; Luo, Jie; Diskin-Posner, Yael ; Avram, Liat ; et al, Journal of the American Chemical Society, 2022, 144(41), 19115-19126

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ;  10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ;  5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, 25 °C
المراجع
Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., Organic Letters, 2022, 24(34), 6277-6281

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 ,  1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ;  16 h, 50 bar, 175 °C
المراجع
Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic Substrates
Offner-Marko, Lisa; Bordet, Alexis ; Moos, Gilles; Tricard, Simon; Rengshausen, Simon; et al, Angewandte Chemie, 2018, 57(39), 12721-12726

2-Ethylnaphthalene Raw materials

2-Ethylnaphthalene Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:939-27-5)2-Ethylnaphthalene
A858211
نقاء:99%/99%
كمية:25g/100g
الأسعار ($):167.0/522.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-27-5)2-Ethylnaphthalene, ≥ 99.0%
LE14600
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار